Pendimethalin

Description

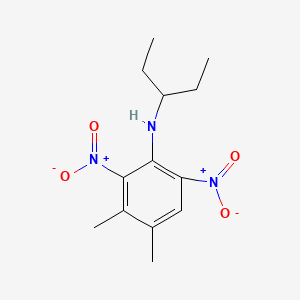

This compound is a member of the class of substituted anilines that is N-(pentan-3-yl)aniline bearing two additional nitro substituents at positions 2 and 6 as well as two methyl substituents at positions 3 and 4. A herbicide used to control most annual grasses and many annual broad-leaved weeds. It has a role as a herbicide, an environmental contaminant and an agrochemical. It is a substituted aniline, a secondary amino compound and a C-nitro compound.

This compound is a preemergent herbicide used to prevent crabgrass from germinating. This compound was included in a biocide ban proposed by the Swedish Chemicals Agency and approved by the European Parliament in January 13, 2009 (L800).

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h7,10,14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIFOSRWCNZCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Record name | PENDIMETHALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024245 | |

| Record name | Pendimethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pendimethalin appears as orange-yellow crystals. Non corrosive. Used as an herbicide., Orange-yellow solid; [Merck Index] Odor like fruit; [HSDB] | |

| Record name | PENDIMETHALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pendimethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | Pendimethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flashpoint of Prowl: 92 °F (closed cup); 124 °F (open cup) /Prowl/ | |

| Record name | Pendimethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, All at 20 °C: acetone, 800 g/L; xylene, >800 g/L; hexane, 48.98 g/L, dichloromethane, >800 g/L; Readily soluble in benzene, toluene, and chloroform; slighlty soluble in petroleum ether and petrol, Acetone, 161; DMSO, 21.4; n-heptane, 11.2; methanol, 5.5; methylene chloride, 232; toluene, 128.4; xylene soluble (all in g/100 mL, 25 °C), In water, 0.33 mg/L at 20 °C | |

| Record name | Pendimethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.19 at 25 °C | |

| Record name | Pendimethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00003 [mmHg], 9.4X10-6 mm Hg at 25 °C | |

| Record name | Pendimethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pendimethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow crystal solid | |

CAS No. |

40487-42-1 | |

| Record name | PENDIMETHALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pendimethalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40487-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pendimethalin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040487421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pendimethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENDIMETHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL6L14C06U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pendimethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

56-57 °C | |

| Record name | Pendimethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Pendimethalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of pendimethalin, a dinitroaniline herbicide. The information is curated for professionals in research and development who require precise data and standardized methodologies. This document summarizes key quantitative data in a structured format, details the experimental protocols for determining these properties based on international standards, and provides visualizations for its mechanism of action and experimental workflows.

Core Chemical and Physical Properties of this compound

This compound, with the IUPAC name N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline, is an orange-yellow crystalline solid.[1] It is a selective herbicide used to control annual grasses and certain broadleaf weeds.[1] The following tables summarize its key physicochemical properties.

Table 1: Identification and Chemical Structure

| Property | Value |

| IUPAC Name | 3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline[2] |

| CAS Number | 40487-42-1[1] |

| Molecular Formula | C₁₃H₁₉N₃O₄[2] |

| Molecular Weight | 281.31 g/mol [1] |

| Canonical SMILES | CCC(CC)NC1=C(C=C(C(=C1--INVALID-LINK--[O-])C)C)--INVALID-LINK--[O-][2] |

| Physical Description | Orange-yellow crystalline solid with a faint, nutty, or fruit-like odor.[1][3] |

Table 2: Physicochemical Data

| Property | Value | Temperature (°C) | Reference(s) |

| Melting Point | 54-58 °C | N/A | [1][4] |

| Boiling Point | 330 °C (Decomposes) | N/A | [5][6] |

| Density | 1.17 - 1.19 g/cm³ | 25 | [2][5][7] |

| Vapor Pressure | 4.0 mPa (3.0 x 10⁻⁵ mmHg) | 25 | [1] |

| Water Solubility | 0.3 - 0.33 mg/L | 20 | [1][7] |

| Solubility in Organic Solvents | Acetone: ~800 g/L, Xylene: >800 g/L, Dichloromethane: >800 g/L, Hexane: 49 g/L | 20 | [2][8] |

| Octanol-Water Partition Coeff. (log P) | 5.18 - 5.4 | 20 | [1][7] |

| Henry's Law Constant | 8.56 x 10⁻⁷ atm·m³/mol | 25 | [2] |

| Dissociation Constant (pKa) | 2.8 (Strong acid behavior) | 25 | [7] |

| Soil Adsorption Coeff. (Koc) | 5000 - 43,863 (Strongly adsorbed) | N/A | [1][2] |

| Stability | Stable to acids and alkalis; slowly decomposed by light.[2] Hydrolytically stable.[1] | N/A | [1][2] |

| Photolysis Half-life (Aqueous) | 17 - 21 days | N/A | [9] |

| Photolysis Half-life (Soil) | ~9.9% decomposition after 7 days of solar radiation. | N/A | [2] |

| Aerobic Soil Metabolism Half-life | 40 - 98 days | N/A | [1][10][11] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.[7][12]

-

Principle : A small, representative sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.

-

Apparatus :

-

Capillary Method : A small amount of the pulverized substance is packed into a capillary tube and heated in a liquid bath or a metal block apparatus.[13]

-

Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) : The sample and a reference material are subjected to the same temperature program. A phase transition results in an endothermic peak, from which the melting temperature is determined.[7]

-

-

Methodology :

-

Sample Preparation : The test substance is dried and, if necessary, pulverized.

-

Capillary Loading : The sample is introduced into a glass capillary tube.

-

Heating : The apparatus is heated at a slow, constant rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : The temperature at the initiation of melting (first appearance of liquid) and the completion of melting (disappearance of all solid) are recorded to define the melting range.

-

Calibration : The apparatus is calibrated using certified reference standards with known melting points.

-

Water Solubility (OECD Guideline 105)

This guideline describes methods for determining the saturation mass concentration of a substance in water.[3][14] Given this compound's low solubility (<10⁻² g/L), the column elution method is most appropriate.[15]

-

Principle : Water is passed through a column packed with an inert support material coated with the test substance. The flow rate is slow enough to ensure that the water is saturated. The concentration of the substance in the eluate is then analyzed.[3]

-

Apparatus :

-

Temperature-controlled water bath or chamber.

-

Column with temperature control.

-

Inert support material (e.g., glass beads, silica gel).

-

Pump for constant water flow.

-

Analytical instrument for concentration measurement (e.g., HPLC, GC).

-

-

Methodology :

-

Column Preparation : The support material is coated with an excess of this compound.

-

Equilibration : The column is equilibrated at a constant temperature (e.g., 20 °C).

-

Elution : Degassed, distilled water is pumped through the column at a low, constant flow rate.

-

Sampling : Fractions of the eluate are collected over time.

-

Analysis : The concentration of this compound in each fraction is determined using a validated analytical method.

-

Equilibrium Check : Saturation is confirmed when the concentrations in several consecutive fractions are constant (within ±30%). The mean of these concentrations is taken as the water solubility.

-

Vapor Pressure (OECD Guideline 104)

This guideline outlines several methods for determining the saturation pressure of a substance above its solid or liquid phase.[1][6] For a substance with low volatility like this compound, the gas saturation method is suitable.

-

Principle : A stream of inert gas is passed over the substance at a sufficiently slow rate to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated using the ideal gas law.[8]

-

Apparatus :

-

Temperature-controlled housing for the sample.

-

Inert carrier gas supply with flow control.

-

A trap (e.g., sorbent tube) to collect the vaporized substance.

-

Analytical instrument (e.g., GC) to quantify the trapped substance.

-

-

Methodology :

-

Sample Preparation : The test substance is loaded into a saturation column or boat.

-

Gas Saturation : A controlled flow of inert gas (e.g., nitrogen) is passed over the sample at a constant temperature.

-

Trapping : The gas stream passes through a trap that quantitatively captures the vaporized this compound.

-

Quantification : The amount of this compound in the trap is determined analytically.

-

Calculation : The vapor pressure (P) is calculated using the equation: P = (m / V) * RT, where 'm' is the mass of the substance, 'V' is the total volume of gas passed, 'R' is the ideal gas constant, and 'T' is the absolute temperature.

-

Validation : The experiment is repeated at different flow rates to ensure that the calculated vapor pressure is independent of the flow rate, confirming saturation.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123)

The octanol-water partition coefficient (Pow) is a measure of a chemical's lipophilicity. For highly hydrophobic substances like this compound (log Pow > 4), the slow-stirring method (OECD 123) is preferred over the shake-flask method (OECD 107) to avoid the formation of micro-emulsions.[16][17][18]

-

Principle : A dilute solution of the test substance in water-saturated n-octanol is stirred slowly with a volume of octanol-saturated water. The system is allowed to reach equilibrium, after which the concentration of the substance in both phases is measured.[17]

-

Apparatus :

-

Temperature-controlled vessel.

-

Slow-speed stirrer.

-

Centrifuge for phase separation.

-

Analytical instrument (e.g., HPLC, GC).

-

-

Methodology :

-

Solvent Preparation : n-octanol is saturated with water, and water is saturated with n-octanol.

-

Test Solution : this compound is dissolved in the water-saturated n-octanol.

-

Equilibration : The octanol solution and the octanol-saturated water are combined in the test vessel and stirred slowly (to avoid emulsification) at a constant temperature for an extended period (e.g., 2-7 days) until equilibrium is reached.

-

Phase Separation : The mixture is allowed to stand, and then centrifuged to ensure complete separation of the two phases.

-

Analysis : The concentration of this compound in both the n-octanol and water phases is determined.

-

Calculation : The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Pow.

-

Visualizations

Mechanism of Action: Microtubule Assembly Inhibition

This compound's primary mode of action as a herbicide is the inhibition of mitosis (cell division) in susceptible plants.[5] It acts by binding to tubulin, the protein subunit of microtubules. This prevents the polymerization of tubulin into functional microtubules, which are essential for forming the mitotic spindle during cell division.[2] The disruption of this process halts cell division at metaphase, leading to the death of the emerging weed seedling.[2]

Caption: this compound's mechanism of action via inhibition of microtubule polymerization.

Experimental Workflow: Water Solubility Determination (Column Elution Method)

The following diagram illustrates the logical workflow for determining the water solubility of a low-solubility compound like this compound, following the principles of OECD Guideline 105.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.co.uk]

- 2. pomais.com [pomais.com]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. cals.cornell.edu [cals.cornell.edu]

- 6. oecd.org [oecd.org]

- 7. acri.gov.tw [acri.gov.tw]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. acri.gov.tw [acri.gov.tw]

- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Pendimethalin's Mode of Action on Microtubule Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pendimethalin, a selective dinitroaniline herbicide, effectively controls annual grasses and certain broadleaf weeds by disrupting a fundamental cellular process: microtubule assembly. This in-depth technical guide elucidates the molecular mechanism of this compound's action, focusing on its interaction with tubulin and the subsequent impact on microtubule polymerization. The guide provides quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of its mode of action and related experimental workflows. This information is intended to support research and development efforts in herbicide science and drug discovery.

Introduction

This compound is a widely used pre-emergent herbicide, belonging to the HRAC (Herbicide Resistance Action Committee) Group 3.[1] Its efficacy lies in its ability to inhibit cell division and elongation in the developing roots and shoots of susceptible plants.[1][2] This is achieved by interfering with the dynamics of microtubules, essential components of the eukaryotic cytoskeleton responsible for critical cellular functions, including the formation of the mitotic spindle during cell division.[1][3] Understanding the precise mode of action of this compound at the molecular level is crucial for optimizing its use, managing herbicide resistance, and potentially identifying new targets for drug development.

The Molecular Target: Tubulin and Microtubule Assembly

The primary target of this compound is the protein tubulin.[4][5] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[3] These heterodimers polymerize in a head-to-tail fashion to form protofilaments, which then associate laterally to create a hollow microtubular structure. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.[3]

This compound disrupts this dynamic process by binding to tubulin subunits, preventing their incorporation into growing microtubules.[1][4] This leads to a net depolymerization of microtubules and the absence of a functional mitotic spindle, arresting cell division at the metaphase stage.[1]

Binding Site on Tubulin

While the precise binding site of this compound on plant tubulin has not been definitively elucidated through co-crystallization studies, extensive research on dinitroaniline herbicides points to a binding pocket on the α-tubulin subunit.[6][7] Computational modeling and the analysis of resistance-conferring mutations suggest that the binding site is located in a region that is critical for the interaction between tubulin dimers during protofilament formation.[3][8] Resistance to dinitroanilines, including this compound, is often associated with point mutations in the α-tubulin gene, further implicating this subunit as the direct target.[9]

Quantitative Analysis of this compound's Effects

The inhibitory action of this compound on microtubule assembly and subsequent plant growth can be quantified through various assays. The following tables summarize key quantitative data.

| Parameter | Organism/System | Value | Reference |

| EC50 (Root Growth Inhibition) | Allium cepa | ~10 mg/L | [10] |

| ED50 (Shoot Dry Weight Reduction) | Wheat (Triticum aestivum) | 400.5 g a.i./ha | [11] |

| Barley (Hordeum vulgare) | 623.05 g a.i./ha | [11] | |

| ED50 (Root Dry Weight Reduction) | Wheat (Triticum aestivum) | 65.88 g a.i./ha | [11] |

| Barley (Hordeum vulgare) | 269.66 g a.i./ha | [11] | |

| Above-ground Biomass Reduction | Barnyard Grass (Echinochloa crus-galli) | 40.1% at 2.0 kg a.i./ha | [12] |

| Parameter | Ligand | Organism/System | Value | Reference |

| Apparent Affinity Constant (Kapp) | Oryzalin | Maize (Zea mays) tubulin | 1.19 x 10^5 M^-1 | [13] |

| Apparent Inhibition Constant (Ki) | Oryzalin | Rose (Rosa sp.) tubulin polymerization | 2.59 x 10^-6 M | [13] |

| Predicted Binding Affinity | Oryzalin | Toxoplasma gondii α-tubulin | 23 nM | [6] |

Experimental Protocols

Allium cepa Test for Cytotoxicity and Genotoxicity

The Allium cepa (onion) test is a widely used method to evaluate the effects of chemical substances on cell division and chromosomal morphology.

Methodology:

-

Bulb Preparation: Select healthy, uniform-sized onion bulbs and remove any dry outer scales. Place the bulbs in beakers with the root primordial region immersed in distilled water.[1][4]

-

Root Growth: Allow the roots to grow to a length of 1-2 cm.[1]

-

Treatment: Prepare a series of this compound concentrations. Replace the distilled water with the respective this compound solutions. A negative control (distilled water) and a positive control (e.g., methyl methanesulfonate) should be included. The exposure time is typically 24 to 72 hours.[4][14]

-

Root Measurement: After the treatment period, measure the length of the roots to determine the EC50 for root growth inhibition.[1]

-

Microscopic Analysis:

-

Excise the root tips (2-3 mm) and fix them in a suitable fixative (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1) for 24 hours.

-

Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

-

Stain the root tips with a suitable stain, such as acetocarmine or Feulgen stain.

-

Prepare squash preparations on a microscope slide.

-

-

Data Collection: Observe at least 1000 cells per treatment group. Count the number of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) and the number of interphase cells to calculate the mitotic index (MI): MI = (Number of dividing cells / Total number of observed cells) x 100

-

Analysis of Chromosomal Aberrations: Score the frequency and types of chromosomal aberrations (e.g., chromosome bridges, fragments, c-mitosis).[14]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Tubulin Preparation: Purify tubulin from a plant source (e.g., cultured plant cells) or use commercially available purified plant tubulin.[15]

-

Reaction Mixture: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA).

-

Assay Setup: In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and various concentrations of this compound.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Measurement: Monitor the change in turbidity (absorbance at 340 nm) over time at a constant temperature (e.g., 37°C) using a microplate reader. The increase in absorbance corresponds to microtubule polymerization.[16]

-

Data Analysis: Determine the initial rate of polymerization and the maximum polymer mass for each this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.

Immunofluorescence Microscopy of Microtubules in Plant Cells

This technique allows for the direct visualization of microtubule organization and disruption within cells.

Methodology:

-

Sample Preparation: Grow plant seedlings or cell cultures under controlled conditions.

-

Fixation: Fix the plant material (e.g., root tips, leaves) in a microtubule-stabilizing buffer containing a fixative such as paraformaldehyde.[7]

-

Cell Wall Digestion: Partially digest the cell walls using a mixture of enzymes (e.g., cellulase, pectinase) to allow antibody penetration.[7]

-

Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Antibody Staining:

-

Mounting and Imaging: Mount the samples on a microscope slide with an anti-fade mounting medium.

-

Microscopy: Visualize the microtubule network using a fluorescence microscope or a confocal laser scanning microscope. Compare the microtubule organization in this compound-treated cells to that of untreated control cells.[7]

Identification of Tubulin Gene Mutations Conferring Resistance

This protocol outlines the steps to identify mutations in the α-tubulin gene that may be responsible for this compound resistance.

Methodology:

-

Plant Material: Collect plant material from both this compound-susceptible and resistant biotypes.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the plant tissues.

-

PCR Amplification: Design primers that specifically amplify the full coding sequence of the α-tubulin gene(s). Perform PCR using the extracted genomic DNA as a template.[9][18]

-

DNA Sequencing: Purify the PCR products and sequence them using Sanger sequencing or next-generation sequencing methods.

-

Sequence Analysis: Align the α-tubulin gene sequences from the resistant and susceptible plants. Identify any nucleotide differences that result in amino acid changes in the tubulin protein.[9]

-

Confirmation: To confirm that a specific mutation confers resistance, the mutated gene can be introduced into a susceptible plant or cell line to test for a gain of resistance.

Visualizing the Mode of Action and Experimental Workflows

Caption: this compound's mechanism of action on microtubule assembly.

Caption: Workflow for identifying tubulin gene mutations conferring resistance.

Caption: Signaling disruption leading to cell cycle arrest and apoptosis.

Conclusion

This compound's herbicidal activity is a direct consequence of its ability to bind to α-tubulin and inhibit microtubule polymerization. This disruption of a fundamental cytoskeletal component leads to mitotic arrest and ultimately, the death of susceptible plants. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating dinitroaniline herbicides, microtubule dynamics, and mechanisms of herbicide resistance. The visualization of the mode of action and experimental workflows further aids in the conceptual understanding of these complex processes. This knowledge base is essential for the continued effective and sustainable use of this compound in agriculture and for the exploration of novel therapeutic strategies targeting microtubule dynamics.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamopen.com [benthamopen.com]

- 3. media.neliti.com [media.neliti.com]

- 4. Determination of the Environmental Pollution Potential of Some Herbicides by the Assessment of Cytotoxic and Genotoxic Effects on Allium cepa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]

- 10. Morphotoxicity and cytogenotoxicity of this compound in the test plant Allium cepa L. - A biomarker based study [agris.fao.org]

- 11. Immunofluorescence microscopy of tubulin and microtubule arrays in plant cells. I. Preprophase band development and concomitant appearance of nuclear envelope-associated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Affinity purification of tubulin from plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Mutations in α-Tubulin Confer Dinitroaniline Resistance at a Cost to Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Pendimethalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of pendimethalin, a dinitroaniline herbicide. The document details its persistence and mobility in various environmental compartments, outlines its primary degradation pathways, and presents relevant quantitative data and experimental methodologies.

Introduction to this compound

This compound (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine) is a selective, pre-emergence herbicide used globally to control annual grasses and certain broadleaf weeds in a wide variety of crops, including corn, soybeans, cotton, and tobacco.[1][2] Its mode of action involves the inhibition of cell division and elongation by disrupting microtubule formation in plants.[3][4] Due to its widespread use, understanding its behavior and persistence in the environment is critical for assessing its ecological impact. This compound has low water solubility and relatively low volatility compared to other dinitroaniline herbicides, which influences its environmental distribution.[5][6] It is classified by the U.S. Environmental Protection Agency (EPA) as a possible human carcinogen.[7]

Environmental Fate of this compound

The environmental fate of this compound is governed by a combination of transport and transformation processes, including sorption, volatilization, photodegradation, and microbial degradation.

2.1 Persistence in Soil and Aquatic Systems

This compound is characterized as a moderately persistent herbicide in the environment.[1][2] Its persistence is typically measured by its half-life (DT₅₀), which can vary significantly based on environmental conditions such as soil type, temperature, moisture, and microbial activity.

Table 1: Half-Life of this compound in Soil

| Condition | Soil Type | Half-Life (DT₅₀) in Days | Reference |

| Aerobic (Lab) | Agriculturally Relevant Soils (GM¹) | 76 - 98 | [3][8] |

| Aerobic (Lab) | Haplic Chernozem | 24.4 - 34.4 | [4][9] |

| Aerobic (Lab) | Typical | 182.3 | [10][11] |

| Anaerobic (Lab) | Not Specified | 12 | [3][8] |

| Field | Various (GM¹) | 72 | [3][8] |

| Field | Typical | ~40 - 90 | [1][12][13] |

| Field | Sandy Loam | 10.5 - 31.5 | [14] |

| Field | Tropical Conditions | ~60 | [7][15] |

| ¹ Geometric Mean |

Table 2: Half-Life of this compound in Aquatic Systems

| System | Condition | Half-Life (DT₅₀) in Days | Reference |

| Water-Sediment (Lab, GM¹) | Aerobic | 20 | [3][8] |

| Aquatic Cosm (Field) | Aerobic | 45 - 90 | [3][8] |

| Water | Hydrolysis | Stable (>365) | [5][15] |

| Water | Photolysis | ~21 (continuous irradiation) | [5][10][15] |

| ¹ Geometric Mean |

2.2 Mobility: Sorption and Leaching

This compound exhibits low mobility in soil due to its strong adsorption to soil particles, particularly organic matter and clay.[1][4] This high sorption potential is indicated by its high organic carbon-water partitioning coefficient (Koc).[6] Consequently, the potential for this compound to leach into groundwater is generally considered low.[1][12] However, in light-textured sandy soils with sufficient moisture, some downward movement into the root zone can occur.[16][17] While leaching is limited, this compound has a high potential for loss through surface runoff and soil erosion.[12]

Table 3: Soil Sorption and Desorption Coefficients for this compound

| Coefficient | Soil Type | Value | Reference |

| Kd | Not Specified | 18.48 mL g⁻¹ | [18] |

| Kd | Various Textures | 35 - 104.1 mL g⁻¹ | [17] |

| Koc | Not Specified | 17,581 | [6] |

| Koc | Not Specified | 2,477 mL g⁻¹ | [17] |

| Koc | Various Textures | 8,109 - 11,562 mL g⁻¹ | [17] |

2.3 Volatilization and Photodegradation

Slight losses of this compound from soil surfaces can occur through volatilization and photodegradation.[1][19] Compared to other dinitroaniline herbicides, this compound has a relatively low volatility.[3][5] In aquatic systems, degradation by sunlight can be a more significant process.[1] The photolysis half-life in water under continuous irradiation is approximately 21 days.[5][10][15]

Degradation Pathways

The breakdown of this compound in the environment occurs through both microbial and photochemical processes. Microbial degradation is the primary mechanism in soil.[7][12]

3.1 Microbial Degradation

A diverse range of soil microorganisms, including bacteria and fungi, are capable of degrading this compound.[7][13] The primary microbial degradation reactions involve the reduction of the nitro groups and N-dealkylation of the amine group.[7][13]

Under aerobic conditions , the primary reaction is often N-dealkylation, followed by oxidation of the alkyl side-chains.[2] Under anaerobic conditions , which are more favorable for rapid degradation, the reduction of one or both nitro groups to amino groups is the predominant initial step.[1][13] This is followed in some cases by dealkylation.[13]

Several bacterial and fungal species have been identified as effective degraders:

-

Bacteria: Bacillus subtilis, Bacillus circulans, Pseudomonas sp., Azotobacter chroococcum, Burkholderia sp., and Methylobacterium radiotolerans.[3][7][20][21]

-

Fungi: Fusarium oxysporum, Paecilomyces varioti, and Rhizoctonia bataticola.[13][19][22]

The major metabolites identified from these microbial processes include:

-

N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-1,6-diamine (nitro-reduction product)[19][22]

-

3,4-dimethyl-2,6-dinitroaniline (N-dealkylation product)[13][19][22]

-

{4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrophenyl}methanol (oxidation product)[2]

-

2-methyl-3,5-dinitro-4-(pentan-3ylamino)benzoic acid (M455H001)[10][22]

Caption: Generalized microbial degradation pathways of this compound.

3.2 Photodegradation Photodegradation on soil surfaces and in water contributes to the overall dissipation of this compound, though it is generally a slower process than microbial degradation in soil.[1] The process can lead to the formation of various by-products, contributing to the eventual mineralization of the compound.

Experimental Protocols

The study of this compound's environmental fate relies on standardized laboratory and field experiments. The following sections describe the methodologies for key experiments, largely based on OECD (Organisation for Economic Co-operation and Development) guidelines.

4.1 Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study aims to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.[5][16][23][24]

-

Test System: Soil samples (typically 50-200g) are placed in incubation flasks (e.g., biometers).[16] The study uses defined soil types (e.g., sandy loam) with known characteristics.[16]

-

Test Substance Application: ¹⁴C-labelled this compound is applied to the soil surface at a rate corresponding to the maximum recommended field application rate.[5][16]

-

Incubation:

-

Aerobic: Flasks are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for up to 120 days.[5][16] A continuous stream of air is passed through the system to maintain aerobic conditions and to trap evolved ¹⁴CO₂ and other volatile compounds.[5]

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubation then continues in the dark.

-

-

Sampling and Analysis: Duplicate flasks are removed at predetermined intervals.[16] Soil is extracted using appropriate solvents (e.g., acetonitrile, methanol). The parent compound and its transformation products in the extracts are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with radio-detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] Trapped ¹⁴CO₂ is quantified by Liquid Scintillation Counting (LSC) to determine the extent of mineralization.[5]

Caption: Experimental workflow for an OECD 307 soil degradation study.

4.2 Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline is used to assess degradation in water-sediment systems.[6][21][25]

-

Test System: Intact water-sediment cores or reconstituted systems are placed in incubation vessels. At least two different sediment types are used.[21]

-

Test Substance Application: ¹⁴C-labelled this compound is typically applied to the water phase.[21]

-

Incubation: Systems are incubated in the dark at a constant temperature for a period not exceeding 100 days.[21][25] For aerobic testing, the headspace is aerated to maintain oxygen levels in the overlying water. For anaerobic testing, the system is purged with an inert gas.

-

Sampling and Analysis: At specified intervals, the water and sediment phases are separated and analyzed. Sediment is typically extracted sequentially to recover the parent compound and metabolites. Analysis is performed using HPLC and LC-MS/MS to identify and quantify substances in each compartment, while LSC is used for ¹⁴CO₂ and mass balance determination.[25] The study determines the degradation rate, partitioning behavior, and identifies major transformation products.[21]

4.3 Leaching in Soil Columns (OECD 312)

This study assesses the mobility and leaching potential of this compound and its degradation products.[26][27][28]

-

Test System: Glass columns (e.g., 30 cm length) are packed with sieved soil.[26][28]

-

Procedure: The soil columns are saturated with an "artificial rain" solution (e.g., 0.01M CaCl₂).[26][28] ¹⁴C-labelled this compound is applied to the soil surface. The columns are then irrigated with a set volume of artificial rain over a defined period (e.g., 48 hours).[28]

-

Sampling and Analysis: The leachate that passes through the column is collected. After the irrigation period, the soil column is frozen and sectioned into segments (e.g., every 6 cm).[28] Both the leachate and the soil from each segment are analyzed for the parent compound and its transformation products using methods like HPLC and LSC. This allows for the quantification of mobility and the creation of a mass balance.[26]

4.4 Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a key analytical technique for the sensitive and selective determination of this compound and its metabolites in environmental matrices.[14][22]

-

Sample Extraction: A single acidic solvent extraction (e.g., using acetonitrile or an acetone/methanol mixture) is often sufficient to extract this compound and its metabolites from soil or water samples.

-

Chromatographic Separation: Separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase gradient of water (often with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[22]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in both positive (for this compound) and negative (for certain metabolites like M455H001) ion modes.[22] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity, with Limits of Quantification (LOQ) often reaching 0.01 µg/g or lower in soil.[22]

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. cdn.who.int [cdn.who.int]

- 3. This compound Nitroreductase Is Responsible for the Initial this compound Degradation Step in Bacillus subtilis Y3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agriculturejournals.cz [agriculturejournals.cz]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 6. oecd.org [oecd.org]

- 7. aet.irost.ir [aet.irost.ir]

- 8. Critical assessment of this compound in terms of persistence, bioaccumulation, toxicity, and potential for long-range transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound (Ref: AC 92553) [sitem.herts.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Degradation of this compound by the yeast YC2 and determination of its two main metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous analysis of herbicides this compound, oxyfluorfen, imazethapyr and quizalofop-p-ethyl by LC–MS/MS and safety evaluation of their harvest time residues in peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. Leaching behaviour of this compound causes toxicity towards different cultivars of Brassica juncea and Brassica campestris in sandy loam soil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. researchgate.net [researchgate.net]

- 21. oecd.org [oecd.org]

- 22. tandfonline.com [tandfonline.com]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 25. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 26. Test No. 312: Leaching in Soil Columns | OECD [oecd.org]

- 27. oecd.org [oecd.org]

- 28. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Pendimethalin: A Technical Guide to its Toxicological and Ecotoxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicology and ecotoxicology of pendimethalin, a widely used dinitroaniline herbicide. This document summarizes key quantitative data, details experimental methodologies for toxicity testing, and visualizes the core signaling pathways affected by this compound exposure.

Toxicological Profile

This compound exhibits a range of toxicological effects in various organisms, with the liver and thyroid being primary target organs in mammals. Its acute toxicity is generally low, but chronic exposure can lead to adverse effects.

Mammalian Toxicology

This compound is classified as slightly to practically non-toxic by ingestion and dermal exposure in rats.[1] Chronic exposure in dogs has been shown to increase liver weight and alkaline phosphatase levels.[1] In rats, long-term exposure can lead to increased thyroid and kidney weights, as well as liver enlargement.[2] The U.S. Environmental Protection Agency (EPA) has classified this compound as a "possible human carcinogen" based on the development of benign thyroid tumors in rats.[3]

Table 1: Mammalian Acute and Chronic Toxicity Data for this compound

| Test Organism | Exposure Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 1050 - >5000 mg/kg | [1][2] |

| Rat | Dermal | LD50 | >2000 mg/kg | [1] |

| Rat | Inhalation (4-hour) | LC50 | 320 mg/L | [1] |

| Dog | Oral (2-year) | NOEL | 12.5 mg/kg/day | [4] |

| Rat | Oral (2-year) | NOAEL | 19 mg/kg bw per day | [5] |

| Rabbit | Dermal | Irritation | Not an irritant or sensitizer | [1] |

| Rabbit | Eye | Irritation | Mild irritant | [1] |

Avian Toxicology

This compound is considered slightly toxic to birds on an acute oral basis.[1][3]

Table 2: Avian Toxicity Data for this compound

| Test Organism | Endpoint | Value | Reference |

| Mallard Duck | Acute Oral LD50 | 1421 mg/kg | [1][3] |

| Bobwhite Quail | 8-day Dietary LC50 | >3149 mg/kg | [1] |

| Mallard Duck | 8-day Dietary LC50 | >10,900 mg/kg | [1] |

Ecotoxicological Profile

This compound poses a significant risk to aquatic ecosystems due to its high toxicity to fish and aquatic invertebrates. It is moderately persistent in the environment.

Aquatic Ecotoxicology

This compound is classified as highly toxic to fish and aquatic invertebrates.[1][6]

Table 3: Aquatic Ecotoxicity Data for this compound

| Test Organism | Endpoint (96-hour) | Value | Reference |

| Bluegill Sunfish | LC50 | 199 µg/L | [1][6] |

| Rainbow Trout | LC50 | 138 µg/L | [1][6] |

| Channel Catfish | LC50 | 420 µg/L | [1][6] |

| Daphnia magna (48-hour) | LC50 | 280 µg/L | [1] |

| Oreochromis niloticus | LC50 | 6.94 mg/L | [6] |

| Algae | NOEC | 11 µg/L | [7] |

Terrestrial Ecotoxicology and Environmental Fate

This compound is strongly adsorbed by soil, limiting its potential for leaching into groundwater.[2] It has a moderate persistence in soil, with a reported half-life of approximately 40-72 days.[7] this compound has a moderate potential to bioaccumulate in aquatic organisms, with a bioconcentration factor (BCF) of 5100 in fish, although the geometric mean BCF is reported as 1878.[1][7]

Table 4: Environmental Fate of this compound

| Parameter | Value | Reference |

| Soil Half-life (field) | ~40-72 days | [7] |

| Bioconcentration Factor (BCF) in fish (whole) | 5100 | [1] |

| Geometric Mean Bioconcentration Factor (BCF) | 1878 | [7] |

Experimental Protocols

The following sections detail the methodologies for key toxicological and ecotoxicological experiments, based on internationally recognized guidelines.

Mammalian Acute Oral Toxicity (Based on OECD Guideline 401)

This test determines the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Typically, young adult rats of a standard strain are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.

-

Observations for signs of toxicity and mortality are made at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for at least 14 days.

-

Body weight is recorded weekly.

-

All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.

-

-

Data Analysis: The LD50 is calculated using statistical methods, such as probit analysis.

Avian Dietary Toxicity Test (Based on OECD Guideline 205)

This test evaluates the toxicity of a substance when administered in the diet to birds.[8][9]

-

Test Species: Commonly used species include the mallard duck and the bobwhite quail.[10]

-

Procedure:

-

Young birds are acclimated to the test conditions.

-

The test substance is mixed into the feed at various concentrations.

-

Birds are fed the treated diet for five consecutive days, followed by a three-day observation period on a normal diet.[9]

-

Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

-

Data Analysis: The LC50 (the concentration lethal to 50% of the test birds) is determined.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test assesses the acute toxicity of a substance to fish.[11][12][13][14]

-

Test Species: Common test species include rainbow trout, bluegill sunfish, and zebrafish.

-

Procedure:

-

Fish are exposed to a range of concentrations of the test substance in water for 96 hours.[11][12]

-

Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[12]

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

-

-

Data Analysis: The LC50 at 96 hours is calculated.[13]

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater algae.[15][16][17][18]

-

Test Organism: A common test species is the green alga Pseudokirchneriella subcapitata.

-

Procedure:

-

Data Analysis: The EC50 (the concentration that causes a 50% reduction in growth) and the No Observed Effect Concentration (NOEC) are determined.

Signaling Pathways and Mechanisms of Action

This compound exerts its toxic effects through several distinct molecular mechanisms.

Inhibition of Plant Cell Division (Microtubule Disruption)

The primary mode of action of this compound as an herbicide is the disruption of mitosis (cell division) in susceptible plants.[19] It specifically inhibits the formation and function of microtubules, which are essential components of the mitotic spindle.[19][20]

-

Mechanism: this compound binds to tubulin, the protein subunit of microtubules.[19][20] This binding prevents the polymerization of tubulin into functional microtubules.[20] The absence of a proper spindle apparatus halts the cell cycle at the metaphase, preventing the alignment and separation of chromosomes.[19] This ultimately leads to the death of the developing weed seedling before it can emerge from the soil.[20]

Oxidative Stress and Apoptosis in Animal Cells

In animal cells, this compound exposure can induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).[21] This is a significant mechanism underlying its toxicity in non-target organisms.

-

Mechanism: this compound can lead to an overproduction of reactive oxygen species (ROS) within the cell.[22] This overwhelms the cell's antioxidant defense systems, causing damage to lipids, proteins, and DNA. The resulting cellular stress can activate the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase enzymes, ultimately leading to cell death.[21][23]

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. cdn.who.int [cdn.who.int]

- 3. wsdot.wa.gov [wsdot.wa.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. fao.org [fao.org]

- 6. er-journal.com [er-journal.com]

- 7. Critical assessment of this compound in terms of persistence, bioaccumulation, toxicity, and potential for long-range transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. eurofins.com.au [eurofins.com.au]

- 14. oecd.org [oecd.org]

- 15. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. cals.cornell.edu [cals.cornell.edu]

- 20. pomais.com [pomais.com]

- 21. This compound-induced oxidative stress, DNA damage and activation of anti-inflammatory and apoptotic markers in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Microbial Metabolism of Pendimethalin in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the dinitroaniline herbicide pendimethalin in soil microorganisms. It details the key microbial players, enzymatic processes, and resulting metabolites. The guide also includes quantitative degradation data and detailed experimental protocols for the analysis of this compound and its biotransformation products.

Introduction

This compound (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine) is a selective, pre-emergence herbicide widely used in agriculture.[1] Its persistence in soil is a matter of environmental concern, with a half-life that can extend to several months.[1] Microbial degradation is a primary route of its dissipation in the soil environment, transforming the parent compound into various metabolites. Understanding these metabolic pathways is crucial for assessing the environmental fate of this compound and for the development of bioremediation strategies.

The microbial metabolism of this compound is primarily characterized by two key enzymatic processes:

-

Nitroreduction: The reduction of one or both of the nitro groups (-NO₂) on the aniline ring to amino groups (-NH₂).

-

N-dealkylation: The removal of the N-(1-ethylpropyl) group.

A variety of soil bacteria and fungi have been identified as capable of degrading this compound, employing one or both of these pathways.

Microbial Degradation of this compound

Numerous studies have isolated and characterized soil microorganisms with the ability to metabolize this compound. Bacteria from the genera Bacillus, Pseudomonas, Burkholderia, and Methylobacterium, as well as fungi such as Aspergillus, Fusarium, and the yeast Clavispora, have demonstrated significant degradation capabilities.[1][2][3][4][5]

Quantitative Degradation Data

The efficiency of this compound degradation varies significantly among different microbial species and is influenced by environmental conditions. A summary of reported degradation rates is presented in Table 1.

| Microorganism | Initial Concentration (mg/L) | Degradation (%) | Time (days) | Half-life (days) | Reference |

| Bacillus subtilis | 125 | 78 | 7 | - | [4] |

| Escherichia coli | 125 | 66.8 | 7 | - | [4] |

| Pseudomonas fluorescens | 125 | 27.9 | 7 | - | [4] |

| Clavispora lusitaniae YC2 | 200 | 74 | 8 | - | [2] |

| Burkholderia sp. F7G4PR33-4 | 281 | 65 | 30 | - | |

| Methylobacterium radiotolerans A6A1PR46-4 | 281 | 55.4 | 30 | - | |

| Pseudomonas aeruginosa | 400 | 80.75 | 30 | 0.58 (Phase 1), 6.03 (Phase 2) | |

| Bacillus mycoides | 400 | 71.75 | 30 | 0.3 (Phase 1), 3.7 (Phase 2) | |

| Bacillus cereus | 400 | 80.25 | 30 | 0.49 (Phase 1), 5.76 (Phase 2) | |

| Bacillus subtilis Y3 | 100 | 99.5 | 2.5 | - | [1] |

| Pseudomonas strain PD1 | 50 | 77.05 | 1.25 | - | [6] |

Metabolic Pathways

The biodegradation of this compound by soil microorganisms proceeds through several key steps, primarily initiated by nitroreductases and other enzymatic systems.

Bacterial Metabolic Pathways

In bacteria, the initial step is often the reduction of one of the nitro groups. For instance, in Bacillus subtilis Y3, a specific enzyme, This compound Nitroreductase (PNR) , has been identified.[1] This enzyme catalyzes the conversion of this compound to 2-nitro-6-amino-N-(1-ethylpropyl)-3,4-xylidine.[1] Further degradation can involve the reduction of the second nitro group and/or N-dealkylation.

Figure 1: Proposed bacterial metabolic pathway of this compound.

Fungal Metabolic Pathways

Fungi also employ nitroreduction and N-dealkylation in this compound metabolism. For example, Fusarium oxysporum and Paecilomyces varioti have been shown to produce both the nitro-reduced metabolite N-(1-ethylpropyl)-3,4-dimethyl-2-nitrobenzene-1,6-diamine and the N-dealkylated product 3,4-dimethyl-2,6-dinitroaniline.[2] The yeast Clavispora lusitaniae YC2 follows a pathway involving oxidation of the amine group, leading to different metabolites.[2]

Figure 2: Fungal metabolic pathways of this compound.

Experimental Protocols

The study of this compound metabolism relies on robust analytical techniques to isolate, identify, and quantify the parent compound and its metabolites.

Sample Preparation and Extraction

A common method for extracting this compound and its metabolites from microbial cultures or soil is liquid-liquid extraction or solid-phase extraction. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also frequently employed for soil and plant matrices.

4.1.1 Liquid-Liquid Extraction from Culture

-

Centrifuge the microbial culture to separate the supernatant and cell pellet.

-

Extract the supernatant with an equal volume of a non-polar solvent such as petroleum ether or dichloromethane three times.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for analysis.[2]

4.1.2 QuEChERS Extraction from Soil

-

To 10 g of soil in a 50 mL centrifuge tube, add 10 mL of water and 10 mL of acetonitrile.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) for d-SPE (dispersive solid-phase extraction) cleanup.

-

Add the aliquot to a 2 mL d-SPE tube containing PSA (primary secondary amine) and MgSO₄.

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter before analysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the analysis of this compound and its metabolites.

4.2.1 HPLC-MS/MS Method for Metabolite Identification

-

System: UHPLC coupled to a Quadrupole-Exactive Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source.[2]

-

Column: Phenomenex synergy C18 (5.0 μm, 250 × 4.6 mm).[2]

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 233 nm and full scan mass spectrometry.[2]

4.2.2 GC-MS Method for Quantification

-

System: Gas chromatograph coupled to a single quadrupole mass spectrometer.[7]

-

Column: ZB-5 (5% diphenyl, 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.1 µm film thickness.[7]

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Injector: Splitless mode, 250 °C.

-

Oven Temperature Program:

-

Initial temperature 90 °C, hold for 0.5 min.

-

Ramp at 20 °C/min to 180 °C, hold for 1 min.

-

Ramp at 12 °C/min to 240 °C, hold for 1 min.

-

Ramp at 15 °C/min to 260 °C, hold for 1 min.

-

Ramp at 12 °C/min to 280 °C, hold for 0.5 min.[7]

-

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM). For this compound, quantitative ion m/z 252.

Figure 3: General experimental workflow for studying this compound metabolism.

Conclusion

The microbial degradation of this compound in soil is a complex process involving a diverse range of microorganisms and enzymatic pathways. Nitroreduction and N-dealkylation are the predominant initial transformation steps, leading to the formation of various metabolites. This guide provides a foundational understanding of these processes, along with quantitative data and detailed analytical protocols to aid researchers in this field. Further research into the specific enzymes involved and the factors influencing degradation rates will be essential for developing effective bioremediation strategies for this compound-contaminated environments.

References

- 1. This compound Nitroreductase Is Responsible for the Initial this compound Degradation Step in Bacillus subtilis Y3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of this compound by the yeast YC2 and determination of its two main metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [Biodegradation of herbicide this compound by fungi and its characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation studies of this compound by indigenous soil bacterium <i>Pseudomonas</i> strain PD1 using spectrophotometric scanning and FTIR - ProQuest [proquest.com]

- 7. An improved GC-MS-SIM analytical method for determination of this compound residue in commercial crops (leaf and soils) and its validation - PMC [pmc.ncbi.nlm.nih.gov]

history of pendimethalin as a dinitroaniline herbicide

An In-depth Technical Guide to the History of Pendimethalin as a Dinitroaniline Herbicide

Introduction

This compound, a selective herbicide belonging to the dinitroaniline class, has been a cornerstone of weed management in agriculture for decades.[1] Its primary function is to control annual grasses and certain broadleaf weeds through pre-emergent or early post-emergent applications.[2][3] This technical guide delves into the history, development, mode of action, and chemical properties of this compound, providing a comprehensive resource for researchers, scientists, and professionals in drug development and agriculture.

History and Development

The journey of dinitroaniline herbicides began in the early 1960s, with these compounds initially known as dye intermediates.[4] The first dinitroaniline herbicide, trifluralin, was commercialized in the 1960s in the United States.[5][6] Following this, this compound was first registered for use as a pesticide in the United States in 1972.[7][8][9] American Cyanamid was the initial registrant, with trade names including Prowl™, Stomp™, Herbadox™, and Pay-off™.[7]

The U.S. Environmental Protection Agency (EPA) issued a Registration Standard for this compound in March 1985.[8][9] Further data on its toxicological and environmental effects were required through a Data Call-In in October 1990.[8][9] A Reregistration Eligibility Decision (RED) was issued in June 1997, which led to some changes in its use, such as increasing the restricted-entry interval from 12 to 24 hours and decreasing the maximum application rate for residential turf grass.[7][8]

Chemical Properties and Formulations

This compound is chemically known as N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine.[10] In its pure form, it is an orange-yellow crystalline solid with a fruity odor.[11] It is strongly adsorbed to soil particles, and its effectiveness can be influenced by soil organic matter and clay content.[10]

| Property | Value |

| Chemical Formula | C13H19N3O4 |

| Molar Mass | 281.312 g·mol−1 |

| Melting Point | 47 to 58 °C (117 to 136 °F; 320 to 331 K) |

| Boiling Point | 330 °C (626 °F; 603 K) |

| Solubility in water | 0.275 ppm |

| Vapor Pressure | 1.94 × 10–3 Pa at 25°C[12] |

| Henry's Law Constant | 2.728 × 10–3 (kPa × m3/mol) at 25°C[12] |

This compound is available in various formulations, including:

Mode of Action

This compound's herbicidal activity stems from its role as a mitotic inhibitor.[10] It disrupts cell division and cell elongation in the roots and shoots of emerging weeds.[1][2][11] Specifically, it binds to tubulin, the protein subunit of microtubules.[10][14] This binding prevents the polymerization of tubulin into functional microtubules, which are essential for the formation of the mitotic spindle during cell division.[14] The absence of a functional spindle apparatus halts mitosis at the metaphase stage, leading to the formation of multinucleate cells and swelling of the root tips.[15] This ultimately prevents the emergence and growth of susceptible weeds.[2][14]

Caption: this compound's mode of action via microtubule assembly inhibition.

Synthesis and Manufacturing

The commercial production of this compound involves a multi-step chemical synthesis.[16] A common method starts with the nitration of o-xylene to create a mixture of trinitro-o-xylene isomers.[17] This intermediate is then reacted with 1-ethylpropylamine in a process called amination.[17] The resulting crude product is then purified through methods like distillation or crystallization to obtain pure this compound.[13] The purified active ingredient is then formulated into the final commercial products.[13]

Caption: A simplified workflow for the manufacturing of this compound.

Applications and Efficacy

This compound is a selective herbicide used to control most annual grasses and certain broadleaf weeds in a wide variety of settings.[2][16]

Agricultural Applications:

-

Row Crops: Corn, soybeans, cotton, sorghum, peanuts, potatoes, and sunflowers.[7][11]

-

Cereals: Wheat, barley, rye, and triticale.[2]

-

Fruits and Vegetables: Beans, peas, carrots, asparagus, onions, and non-bearing fruit and nut crops.[2][7][11]

Non-Agricultural Applications:

This compound is effective as a pre-emergent herbicide, applied to the soil before weed seeds germinate.[1] It can also be used in early post-emergence applications.[2]

Toxicology and Environmental Fate

In laboratory animal studies, this compound has generally shown low acute toxicity.[8][9] It is classified as practically non-toxic to slightly toxic on an acute oral basis.[10]

| Endpoint | Value | Classification |

| Oral LD50 (rat) | >5000 mg/kg[10] | Practically non-toxic |

| Dermal LD50 (rabbit) | >2000 mg/kg | Low toxicity |

| Inhalation LC50 (rat) | >3.5 mg/L | Very low toxicity |

| Eye Irritation (rabbit) | Slight irritation[18] | Mildly irritating |

| Skin Irritation (rabbit) | No irritation[18] | Non-irritating |

| Skin Sensitization (guinea pig) | Not a sensitizer[18] | Non-sensitizing |

This compound is highly toxic to fish and aquatic invertebrates.[7] Its labels carry warnings about the potential hazard to aquatic organisms from drift and runoff.[7]

In the environment, this compound has a typical soil half-life of about 90 days and is broken down by microbes and sunlight.[18] It has a low potential to leach into groundwater but a high potential for loss on eroded soil.[18]

Resistance Management